2,3,4,5-Tetrachloroanisole

描述

Overview of Halogenated Anisoles in Environmental and Food Science

Halogenated anisoles, a class of organic compounds containing a methoxybenzene structure substituted with one or more halogen atoms, are recognized as ubiquitous trace compounds in the environment. nih.govacs.orgosti.gov Despite not being produced in significant industrial quantities, they are frequently detected in various environmental matrices, including the atmosphere, water, soil, and sediments. nih.govacs.orgtandfonline.com Their widespread presence is primarily attributed to the microbial transformation, specifically biomethylation, of halogenated phenols. tandfonline.comwikipedia.org

These precursor compounds, such as chlorophenols, often have anthropogenic origins. acs.orgtandfonline.com They have been widely used as fungicides, bactericides, and wood preservatives, or are generated as by-products during industrial processes like the chlorine bleaching of paper pulp. tandfonline.comwikipedia.orgepa.gov For instance, pentachlorophenol (B1679276) (PCP) and various tetrachlorophenols, once heavily used, can be biotransformed by microorganisms into the corresponding chloroanisoles. tandfonline.compublications.gc.canih.gov Research has indicated that chloroanisoles in the environment largely reflect global pollution from these precursor chlorophenols, suggesting a significant anthropogenic link. acs.org In contrast, some brominated anisoles may have biogenic origins. acs.org

In the realm of food science, halogenated anisoles are significant due to their potent sensory properties. Many of these compounds are responsible for undesirable musty, earthy, or moldy off-flavors and aromas in a wide range of products, including wine, coffee, drinking water, and eggs. tandfonline.comresearchgate.net The so-called "cork taint" in wine, for example, is famously caused by 2,4,6-trichloroanisole (B165457) (TCA) at extremely low concentrations. tandfonline.comwikipedia.org The presence of these compounds, even at trace levels, can severely degrade the quality and consumer acceptability of food and beverages. researchgate.net

Specific Significance of 2,3,4,5-Tetrachloroanisole (TeCA) in Contamination Studies

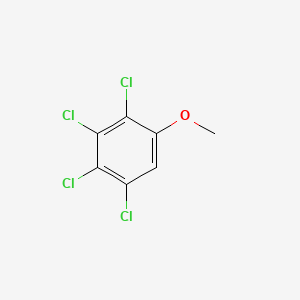

This compound (TeCA), an isomer of tetrachloroanisole, is a specific compound of interest within this class. It is characterized by the substitution of four chlorine atoms on the anisole (B1667542) ring structure. The asymmetric positioning of these atoms influences the molecule's physical and chemical properties. This compound is recognized as an environmental contaminant, often linked to the microbial degradation of certain pesticides and preservatives, particularly pentachlorophenol (PCP). nih.govcymitquimica.comresearchgate.net Fungi can metabolize PCP, leading to the formation of various chloroanisoles, including tetrachloroanisole isomers. nih.gov

The significance of 2,3,4,5-TeCA in contamination studies stems from its role as a potent off-flavor agent, similar to other haloanisoles. cymitquimica.com It has been identified as a source of musty and moldy odors in diverse settings, from tainted beverages like wine to indoor air pollution. cymitquimica.comgcms.cz In studies of contaminated buildings, chloroanisoles, including the related isomer 2,3,4,6-tetrachloroanisole (B186961), have been identified as the chemical cause of persistent musty smells, often arising from the breakdown of PCP previously used in wood treatments. nih.govresearchgate.net Its high stability and low volatility contribute to its persistence in contaminated environments. cymitquimica.com

| Property | Value | Source Index |

|---|---|---|

| IUPAC Name | 1,2,3,4-tetrachloro-5-methoxybenzene | sigmaaldrich.com |

| Molecular Formula | C₇H₄Cl₄O | chemicalbook.com |

| Molecular Weight | 245.92 g/mol | chemicalbook.com |

| Melting Point | 83-85 °C | chemicalbook.comchemsrc.com |

| Physical Form | Solid | sigmaaldrich.com |

| CAS Number | 938-86-3 | chemicalbook.com |

Current Research Landscape and Key Analytical Challenges Posed by TeCA

The study of this compound and its isomers is defined by a significant analytical challenge: their detection and quantification at exceptionally low concentrations. gcms.czresearchgate.net These compounds can impart off-flavors at nanogram per liter (ng/L), or parts-per-trillion (ppt), levels. gcms.cz This requires highly sensitive and specific analytical methods, especially when dealing with complex sample matrices like wine, food, or environmental samples, which contain numerous other interfering compounds. researchgate.netmdpi.com

The gold standard for the analysis of haloanisoles, including TeCA, is gas chromatography (GC) coupled with mass spectrometry (MS). researchgate.netnih.gov This technique offers the necessary selectivity and sensitivity for unequivocal identification. To handle the low concentrations and complex matrices, sample preparation and preconcentration steps, such as headspace solid-phase microextraction (HS-SPME), are crucial. gcms.cznih.gov

Recent research has focused on comparing and optimizing various advanced GC-MS approaches to achieve even lower detection limits. nih.gov For instance, tandem mass spectrometry (GC-MS/MS) and comprehensive two-dimensional gas chromatography (GCxGC-ToF-MS) have demonstrated enhanced sensitivity and separation power compared to standard GC-MS with selected ion monitoring (SIM). nih.gov However, these sophisticated instrumental techniques can be costly and time-consuming, necessitating skilled operators. mdpi.com This has spurred research into complementary and rapid screening methods, such as the development of highly selective biosensors and immunosensors. mdpi.com Furthermore, non-targeted screening methods are emerging as a powerful tool for identifying a broader range of halogenated pollutants, including previously undocumented anisoles, in environmental samples. acs.org

| Technique | Typical Limit of Detection (LOD) for Tetrachloroanisole | Key Features | Source Index |

|---|---|---|---|

| GC-MS (SIM) | 0.1–13.3 ng/L | Standard, widely used approach. | nih.gov |

| GC-MS/MS | 0.01–0.1 ng/L | Very high sensitivity and selectivity; excellent for targeted analysis. | nih.gov |

| GCxGC-ToF-MS | 0.09–2.92 ng/L | Provides full spectral information; enhanced separation for complex samples. | nih.gov |

| HS-SPME-GC/Triple Quadrupole MS | LOQ of ~1.0 ng/L | High throughput, suitable for routine quality control. | gcms.cz |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3,4-tetrachloro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4O/c1-12-4-2-3(8)5(9)7(11)6(4)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUHMSUPRUNWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239660 | |

| Record name | 2,3,4,5-Tetrachloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-86-3 | |

| Record name | 2,3,4,5-Tetrachloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrachloro-5-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRACHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C2BM6P34L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Biotransformation Mechanisms of 2,3,4,5 Tetrachloroanisole

Chemical Synthesis Routes and Methodologies

The principal chemical synthesis strategies for 2,3,4,5-tetrachloroanisole are the methylation of a corresponding tetrachlorophenol precursor and the electrophilic chlorination of anisole (B1667542). The former is generally preferred in industrial and laboratory settings due to its higher yield and selectivity.

The most common and well-documented method for synthesizing this compound involves the methylation of its direct precursor, 2,3,4,5-tetrachlorophenol (B165442). This process converts the phenolic hydroxyl group into a methoxy (B1213986) group, forming the anisole ether. The reaction is a nucleophilic substitution where the methyl group from a methylating agent replaces the hydrogen of the hydroxyl group.

The success of the methylation reaction is highly dependent on carefully controlled conditions. A base catalyst, such as sodium hydroxide (B78521) or potassium hydroxide, is essential to deprotonate the phenol (B47542), making it a more effective nucleophile. The reaction is typically performed at a moderate, controlled temperature, generally in the range of 40–80 °C. Research has shown that maintaining basic pH conditions is favorable for the reaction to proceed efficiently. Common methylating agents used in this synthesis are dimethyl sulfate (B86663) and methyl iodide.

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 2,3,4,5-Tetrachlorophenol | Direct precursor with the required chlorine substitution pattern. |

| Reagent | Dimethyl sulfate or Methyl iodide | Provides the methyl group for the ether formation. |

| Catalyst | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | Acts as a base to deprotonate the phenol, activating it for methylation. |

| Temperature | 40–80 °C | Controlled temperature ensures complete methylation while minimizing side reactions. |

| pH | Basic | Favors the formation of the phenoxide ion, which is a strong nucleophile. |

For laboratory-scale production, the methylation of 2,3,4,5-tetrachlorophenol is considered a straightforward and high-yield method. Process optimization focuses on maximizing purity and yield. Studies have confirmed that using dimethyl sulfate with sodium hydroxide under controlled temperatures (40–80 °C) for reaction times of 2–4 hours can yield this compound with high purity, often exceeding 99%. The molar ratio of the methylating agent and the base to the tetrachlorophenol precursor is a critical parameter to adjust for maximizing the conversion and minimizing unreacted starting material. Despite its efficiency, a significant consideration for this process is the handling of toxic methylating agents like dimethyl sulfate.

An alternative, though less common, synthetic route is the direct electrophilic chlorination of anisole (methoxybenzene). This method involves the direct substitution of hydrogen atoms on the benzene (B151609) ring with chlorine atoms using a suitable chlorinating agent, such as chlorine gas. The primary mechanism is electrophilic aromatic substitution. However, this pathway presents significant challenges in controlling the position of chlorination (regioselectivity). The methoxy group of anisole is a strong ortho- and para-directing group, making it difficult to achieve the specific 2,3,4,5-substitution pattern without producing a mixture of other isomers. This difficulty in controlling the reaction outcome makes it a less favored method for industrial production.

The reaction medium and its pH are critical factors that influence the substitution pattern during the electrophilic chlorination of anisole. The reaction requires an acidic or weakly acidic medium to proceed effectively. Research indicates that an acidic pH in the range of 3.0–4.0 is effective for the substitution process. These conditions can facilitate the formation of the electrophilic chlorine species necessary for the attack on the aromatic ring. However, controlling these parameters precisely is essential to influence the regioselectivity, as different pH levels can alter the reactivity of the aromatic ring and the nature of the chlorinating agent, leading to different substitution products.

To overcome the inherent challenges of regioselectivity in the electrophilic chlorination of anisole, various catalytic approaches are often employed. While specific catalysts for producing the 2,3,4,5-isomer are not extensively detailed, the principle relies on directing the incoming electrophile to the desired positions. For other isomers, solid-phase synthesis using zeolite catalysts has been shown to favor certain substitution patterns due to the steric constraints imposed by the catalyst's pore structure. This suggests that shape-selective catalysis could be a potential strategy. Another approach involves the use of specific chlorinating agents like sulphuryl chloride, which can alter the reaction kinetics and selectivity. rsc.org Supramolecular catalysis, such as using cyclodextrins to bind the anisole molecule and expose only specific sites for chlorination, represents another advanced strategy to control regioselectivity. researchgate.net

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Methylation of Tetrachlorophenol | Methylation of 2,3,4,5-tetrachlorophenol using a methylating agent and a base. | High yield, straightforward chemistry, high purity. | Requires handling of toxic methylating agents. |

| Electrophilic Chlorination of Anisole | Direct chlorination of anisole under acidic conditions to substitute H with Cl atoms. | Fewer steps, direct chlorination. | Difficult to control regioselectivity, risk of over-chlorination, often results in mixtures. |

Electrophilic Chlorination of Anisole

Microbial Biotransformation Pathways of TeCA and its Precursors

The environmental fate of this compound (TeCA) and its precursors is largely dictated by microbial activities. Microorganisms have evolved specific biochemical pathways to transform these chlorinated aromatic compounds, primarily through O-methylation of chlorophenol precursors to form TeCA, and subsequent dechlorination or de-O-methylation reactions under different environmental conditions. These biotransformation processes are significant as they alter the toxicity, persistence, and mobility of the compounds.

O-Methylation of Chlorophenol Precursors

The principal formation pathway for chloroanisoles, including TeCA, in the environment is the microbial O-methylation of their corresponding chlorophenol precursors. maxapress.com This biochemical reaction involves the transfer of a methyl group to the hydroxyl group of a chlorophenol, converting a highly toxic compound into a less toxic but often more odorous anisole. nih.gov This process is widely regarded as a detoxification mechanism for the microorganisms involved. nih.govnih.gov The precursor to this compound is 2,3,4,5-tetrachlorophenol (2,3,4,5-TeCP). who.int

Filamentous fungi are key players in the O-methylation of chlorophenols. Various fungal species isolated from different environments have demonstrated the ability to convert chlorophenols into their corresponding chloroanisoles. Fungi such as those from the genera Trichoderma, Aspergillus, and Penicillium are known to methylate chlorophenols. nih.govwho.int For instance, Trichoderma species have been extensively studied and are recognized for their efficiency in this biotransformation. nih.govenzyme-database.org The O-methylation of pentachlorophenol (B1679276) (PCP), a compound structurally related to tetrachlorophenols, by Trichoderma virgatum has been well-documented. nih.gov Similarly, fungi associated with cork can transform 2,3,4,6-tetrachlorophenol (B30399) (2,3,4,6-TeCP) and other chlorophenols. nih.gov This metabolic conversion is a significant cause of musty off-odors in various materials, including timber-frame houses where PCP-treated wood was used, leading to the formation of 2,3,4,6-tetrachloroanisole (B186961). nih.govresearchgate.net

Research has identified several fungal strains capable of methylating various chlorophenols. The table below summarizes key findings on fungal O-methylation activity.

| Fungal Genus/Species | Precursor Compound(s) | Product(s) | Key Findings |

| Trichoderma spp. | Pentachlorophenol (PCP), Trichlorophenols (TCPs), Tetrachlorophenols (TeCPs) | Pentachloroanisole (B52094) (PCA), Trichloroanisoles (TCAs), Tetrachloroanisoles (TeCAs) | Possesses inducible S-adenosyl-l-methionine (SAM)-dependent methyltransferase activity. nih.govasm.org |

| Phanerochaete chrysosporium | Pentachlorophenol (PCP), 2,4-Dichlorophenol (2,4-DCP) | Pentachloroanisole (PCA), 2,4-Dichloroanisole | Contains a 2,4-disubstituted phenol O-methyltransferase. nih.gov |

| Aspergillus spp. | Chlorophenols | Chloroanisoles | Readily degrades and transforms chlorophenols. who.int |

| Penicillium spp. | Chlorophenols | Chloroanisoles | Readily degrades and transforms chlorophenols. who.int |

Bacteria also contribute significantly to the O-methylation of halogenated phenols. Strains from both gram-positive (Rhodococcus) and gram-negative (Acinetobacter, Pseudomonas) genera are capable of carrying out this transformation. nih.govasm.orgasm.orgresearchgate.net These bacteria can methylate a wide range of chlorophenols and bromophenols. asm.orgasm.org The O-methylation reaction in bacteria is considered an important environmental process that can compete with biodegradation, especially at low substrate concentrations. asm.org

Bacterial O-methylation is not only a detoxification strategy but also has significant environmental implications, as the resulting chloroanisoles can be more persistent and have a high potential for bioconcentration. asm.org Studies have shown that bacteria can methylate various chloroguaiacols and chlorophenols present in industrial effluents, such as those from paper bleaching. nih.govcdnsciencepub.com Research indicates that for some bacteria, the pattern of chlorine substitution on the phenol ring is as critical as the number of substituents in determining the rate of O-methylation. researchgate.net

| Bacterial Genus | Substrate Examples | Key Characteristics |

| Rhodococcus | Halogen-substituted phenols (chloro-, bromo-, fluoro-) | Gram-positive; capable of methylating a broad range of phenols. asm.orgresearchgate.net |

| Acinetobacter | Halogen-substituted phenols, Chloroguaiacols | Gram-negative; possesses methyltransferase activity. asm.orgresearchgate.netcdnsciencepub.com |

| Pseudomonas | Halogen-substituted phenols, Chloroguaiacols | Possesses methyltransferase activity for components in bleachery effluent. nih.govcdnsciencepub.com |

The enzymatic basis for the O-methylation of chlorophenols is the action of a class of enzymes known as O-methyltransferases (OMTs). wikipedia.org Specifically, Chlorophenol O-methyltransferase (CPOMT) has been identified and characterized. enzyme-database.orgwikipedia.orgcreative-enzymes.comexpasy.org This enzyme belongs to the family of transferases that transfer one-carbon groups. wikipedia.org

CPOMT catalyzes the chemical reaction where S-adenosyl-L-methionine (SAM) donates a methyl group to a chlorophenol acceptor, resulting in the formation of a chloroanisole and S-adenosyl-L-homocysteine (SAH). enzyme-database.orgwikipedia.org

Reaction: S-adenosyl-L-methionine + Trichlorophenol ⇌ S-adenosyl-L-homocysteine + Trichloroanisole. enzyme-database.orgwikipedia.org

An inducible SAM-dependent CPOMT has been purified from the fungus Trichoderma longibrachiatum and was found to be highly specific for halogenated phenols. asm.org This enzyme is induced by the presence of chlorophenols, particularly those with three or more chlorine atoms. asm.org The enzyme from Trichoderma virgatum also acts on a range of mono-, di-, and trichlorophenols. creative-enzymes.comexpasy.org The reaction is inhibited by SAH, a product of the methylation, confirming that SAM is the natural methyl donor. nih.gov

| Enzyme | EC Number | Source Organism (Example) | Substrates | Methyl Donor |

| Chlorophenol O-methyltransferase | 2.1.1.136 | Trichoderma spp. | Trichlorophenols, other halogenated phenols | S-adenosyl-L-methionine (SAM) |

Dechlorination and De-O-methylation of TeCA and Related Compounds

While O-methylation is a primary formation pathway, chloroanisoles like TeCA are not inert and can be further transformed by microbial action, particularly under anaerobic conditions. These transformations include de-O-methylation (the removal of the methyl group) and dechlorination (the removal of chlorine atoms).

Under anaerobic conditions, such as those found in sediments, the reverse reaction of O-methylation, known as de-O-methylation, can become dominant. researchgate.net Metabolically stable consortia of anaerobic bacteria have been shown to de-O-methylate this compound. researchgate.net In these studies, when TeCA was provided as a cosubstrate to bacterial consortia grown on other compounds, it was transformed into the corresponding chlorophenol. researchgate.net

Interestingly, the resulting chlorophenols, such as 2,3,4,5-tetrachlorophenol, were found to be resistant to further dechlorination by these specific bacterial consortia, indicating that de-O-methylation can be a terminal step in this anaerobic pathway. researchgate.net This process is significant as it reverts the less toxic chloroanisole back to its more toxic chlorophenol precursor. The dynamics of these reactions are influenced by the available growth substrates for the microbial communities. For instance, de-O-methylation of various chloroguaiacols and chloroveratroles occurred rapidly and was concomitant with the degradation of primary growth substrates. researchgate.net Studies have also noted that co-amendment with 2,3,4,5-TeCA can stimulate the anaerobic microbial dechlorination of other persistent pollutants like 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (TeCDD) in estuarine sediments. nih.gov

Resistance of Resulting Chlorophenols to Further Dechlorination

The biotransformation of various chlorinated compounds can lead to the formation of chlorophenols, which are precursors to chloroanisoles. However, the structure of these chlorophenols significantly influences their susceptibility to further microbial degradation, particularly through dechlorination. The persistence of these intermediates is a critical factor in the potential formation and accumulation of compounds like this compound.

The degree of chlorination and the position of chlorine atoms on the aromatic ring are primary determinants of a chlorophenol's resistance to biodegradation. cdc.gov Generally, resistance to microbial attack increases with a higher number of chlorine substituents. cdc.gov The location of these substituents is also crucial. Compounds containing chlorine atoms in the meta position often exhibit greater resistance to microbial degradation. cdc.gov

Studies on the reductive dechlorination of chlorophenols have shown that chlorine removal is not uniform. The process is often regiospecific, with a preference for the removal of chlorine atoms from the ortho and para positions over the meta position. oup.com Specifically, chlorines ortho to the hydroxyl group of a phenol can be particularly resistant to reductive dechlorination. nih.gov This resistance can occur even if the ortho-chlorine is adjacent to another chlorine atom, a position that would typically favor dechlorination. nih.gov This pattern of favoring the removal of para and meta chlorines differs from the patterns observed in anaerobic microbial consortia, suggesting that different mechanisms and catalysts are at play in various environments. nih.gov

In the context of this compound, its precursor is 2,3,4,5-tetrachlorophenol. Research on anaerobic bacterial consortia has demonstrated that while this compound can be de-O-methylated to form 2,3,4,5-tetrachlorophenol, this resulting chlorophenol is highly resistant to subsequent dechlorination by the same consortia. researchgate.net This inherent resistance of the polychlorinated phenol intermediate is a key reason for its potential persistence and subsequent methylation to the anisole form in environments where O-methylation is a competing transformation pathway. The anaerobic biodegradation of pentachlorophenol (PCP), for example, can produce a mixture of tetra-, tri-, and dichlorophenols, indicating that complete dechlorination is often not achieved and more persistent, lower-chlorinated phenols can accumulate. researchgate.net

Microbial Consortia and Biotransformation Capabilities

The transformation of chlorophenols into chloroanisoles like this compound is not the work of a single microbial species but rather the result of complex interactions within microbial consortia. These communities, comprising various bacteria and fungi, possess a diverse metabolic arsenal (B13267) that enables them to degrade or transform a wide array of environmental pollutants. scitechnol.comepa.gov

The formation of chloroanisoles from chlorophenols is typically a co-metabolic process, meaning it occurs while the microorganisms are utilizing other compounds for their primary energy and carbon needs. wur.nl This O-methylation is stimulated by the presence of easily degradable carbon sources. wur.nl Various microorganisms are capable of this transformation. For instance, fungi are known to cometabolize chlorinated phenols. researchgate.net The fungus Trichoderma harzianum can biotransform pentachlorophenol, producing both pentachloroanisole and 2,3,4,6-tetrachloroanisole. mdpi.com Similarly, bacteria from the genus Rhodococcus have been shown to methylate polychlorinated phenoxy phenols. jst.go.jpscispace.com

The capabilities of microbial consortia extend to both anaerobic and aerobic conditions, often involving different pathways.

Anaerobic Transformation : Under anaerobic conditions, reductive dechlorination is a key process where microorganisms use chlorophenols as terminal electron acceptors, replacing chlorine atoms with hydrogen. researchgate.netmdpi.org This is particularly important for highly chlorinated phenols that are resistant to aerobic degradation. mdpi.org Bacteria from the species Desulfitobacterium hafniense are notable for their ability to remove para and meta chlorines in addition to ortho chlorines. researchgate.net However, as noted earlier, this process can be incomplete, leading to the accumulation of partially dechlorinated and resistant chlorophenols. researchgate.net Stable anaerobic consortia have been shown to de-O-methylate chloroanisoles, but the resulting chlorophenols often resist further dechlorination. researchgate.net

Aerobic Transformation : In aerobic environments, bacteria typically initiate degradation by using oxygenase enzymes to hydroxylate the aromatic ring, forming chlorocatechols. nih.gov For lower chlorinated phenols, the ring is usually cleaved before dechlorination occurs, whereas for more highly chlorinated phenols, some chlorine atoms must be removed first to activate the ring for electrophilic attack by dioxygenases. cdc.govresearchgate.net Genera such as Pseudomonas, Sphingomonas, Mycobacterium, and Arthrobacter are well-studied for their ability to degrade chlorophenols under aerobic conditions. researchgate.netjmb.or.kr

The interaction between different microbial groups is crucial. Often, the partial degradation products of one group of organisms serve as the substrate for another. epa.gov For example, anaerobic dechlorination can reduce highly chlorinated phenols to less chlorinated forms that are then more easily mineralized by aerobic microorganisms. researchgate.netmdpi.org This highlights the importance of the entire microbial community's metabolic capacity in determining the ultimate fate of chlorophenols and the potential for chloroanisole formation.

Table 1: Microbial Genera Involved in Chlorophenol Transformation

| Microbial Genus | Transformation Process | Conditions | Reference |

|---|---|---|---|

| Rhodococcus | O-methylation, Degradation | Aerobic | jst.go.jp, scispace.com, nih.gov |

| Desulfitobacterium | Reductive Dechlorination (ortho, meta, para) | Anaerobic | researchgate.net |

| Pseudomonas | Degradation, o-hydroxylation | Aerobic | researchgate.net, jmb.or.kr, cambridge.org |

| Sphingomonas | Degradation of PCP | Aerobic | researchgate.net |

| Mycobacterium | Degradation of PCP | Aerobic | researchgate.net |

| Arthrobacter | Degradation of 4-CP | Aerobic | jmb.or.kr |

| Trichoderma | Biotransformation of PCP, Reductive Dehalogenation | Aerobic | mdpi.com |

| Aspergillus | Biotransformation of 2,4-DCP | Aerobic | mdpi.com |

| Penicillium | Biotransformation of 2,4-DCP | Aerobic | mdpi.com |

Environmental Conditions Influencing Microbial Transformations

The rate and extent of microbial transformations of chlorophenols, including their conversion to chloroanisoles, are profoundly influenced by a variety of environmental factors. These conditions dictate not only the activity and composition of the microbial consortia but also the chemical availability of the compounds themselves. epa.gov

Key environmental parameters include:

Redox Potential and Oxygen Availability : The presence or absence of oxygen is a critical determinant of the degradation pathway. researchgate.net Anaerobic conditions favor reductive dechlorination, where chlorophenols act as electron acceptors. researchgate.net However, the presence of other, more favorable electron acceptors like nitrate (B79036), sulfate, or carbon dioxide can inhibit or slow down this process. researchgate.netmdpi.org Aerobic conditions, conversely, facilitate oxidative degradation pathways initiated by oxygenase enzymes. nih.gov

pH : The acidity or alkalinity of the environment can significantly affect microbial activity and the chemical form of the pollutants. Stepwise regression analysis of anoxic sediments showed that pH was one of the primary variables, along with redox potential and sulfate/nitrate concentrations, that accounted for 83% of the variation in the time required for 50% dechlorination of 2,5- and 3,4-dichlorophenol. oup.com

Temperature and Water Content : Microbial metabolism is temperature-dependent. Studies on the degradation of 2-chlorophenol (B165306) by different bacterial species showed that each had an optimal temperature for activity. frontiersin.org Similarly, water availability is crucial, especially in soil environments. Decreasing water activity can sharply reduce the degradation rate of chlorophenols. frontiersin.org

Nutrient and Substrate Availability : The presence of other organic matter can have a dual effect. As mentioned, easily degradable carbon sources can stimulate the co-metabolic O-methylation of chlorophenols to chloroanisoles. wur.nl However, the presence of other toxic contaminants or even high concentrations of the target chlorophenol can inhibit the growth and activity of the degrading microorganisms. jmb.or.kr For example, the degradation of 4-chlorophenol (B41353) by certain bacterial strains was completely inhibited in the presence of 2,4,6-trichlorophenol. jmb.or.kr

Matrix Effects : In environments like soil and sediment, chlorophenols can bind to particulate organic matter. frontiersin.org This sorption can reduce their bioavailability, making them less accessible to microbial degradation and potentially leading to their long-term persistence. cambridge.org Localized dampness in building materials, for instance, can favor microbial growth and the metabolic conversion of pentachlorophenol to chloroanisoles like 2,3,4,6-tetrachloroanisole. nih.govresearchgate.net

Table 2: Influence of Environmental Factors on Chlorophenol Dechlorination

| Environmental Factor | Effect on Microbial Transformation | Research Finding | Reference |

|---|---|---|---|

| Redox Potential (Eh) | Determines degradation pathway (reductive vs. oxidative) | A primary variable controlling dechlorination rates in anoxic sediments. oup.com | oup.com |

| pH | Affects microbial activity and chemical speciation | Along with Eh, sulfate, and nitrate, accounted for 83% of variation in T50 values for DCP dechlorination. oup.com | oup.com |

| Electron Acceptors (Nitrate, Sulfate) | Can inhibit reductive dechlorination | Presence of nitrate and sulfate inhibited or slowed dechlorination of dichlorophenols. oup.com, researchgate.net, mdpi.org | oup.com, researchgate.net, mdpi.org |

| Temperature | Influences rate of microbial metabolism | Degradation of 2-chlorophenol was optimal at the specific growth temperature of the bacterial species. frontiersin.org | frontiersin.org |

| Water Content | Crucial for microbial activity in soils | Decreasing water activity sharply decreased 2-chlorophenol degradation by Rhodococcus opacus. frontiersin.org | frontiersin.org |

| Presence of Other Contaminants | Can inhibit degradation of target compounds | Degradation of 4-CP was inhibited by the presence of 2,4,6-TCP. jmb.or.kr | jmb.or.kr |

Environmental Occurrence, Distribution, and Fate of 2,3,4,5 Tetrachloroanisole

Spatial and Temporal Distribution in Diverse Environmental Compartments

The distribution of 2,3,4,5-Tetrachloroanisole in the environment is largely dictated by its chemical properties and its formation from precursor compounds.

This compound is not highly soluble in water. cymitquimica.com Should it be introduced into aquatic environments, it is expected to adsorb to suspended solids and sediment. nih.gov A primary pathway for its presence in water is through the environmental degradation of pentachlorophenol (B1679276) (PCP), a widely used biocide. who.intpops.int Studies on structural analogs suggest that biodegradation may occur in some aquatic systems, serving as a potential environmental fate process. nih.gov

In terrestrial environments, the occurrence of this compound is strongly associated with the transformation of pentachlorophenol (PCP). who.intpops.int PCP was extensively used as a wood preservative, and its subsequent breakdown in soils and sediments can lead to the formation of this compound. who.intresearchgate.net Consequently, its presence is anticipated in terrestrial sites contaminated with PCP-treated wood.

The compound is characterized by low volatility, which suggests that its potential for significant long-range atmospheric transport is limited compared to more volatile organic compounds. cymitquimica.com However, like other related chloroanisoles that contribute to musty or moldy odors, it can be released into the atmosphere from contaminated sources, such as treated wood, contributing to localized air contamination. researchgate.netoenobrands.com This airborne presence can lead to the contamination of nearby materials and products. maxapress.com

Prevalence and Origin in Food and Beverage Matrices

This compound has been identified as a contaminant in food and beverage products, where its presence can impact sensory qualities.

This compound is a known contaminant in wine. nih.gov While often discussed in the broader context of "cork taint," which is primarily caused by 2,4,6-Trichloroanisole (B165457), other haloanisoles including tetrachloroanisole isomers contribute to musty off-aromas in wine and beverages. oenobrands.comgcms.cz Its presence in wine is not solely linked to contaminated corks but can also arise from contaminated oak barrels or the general winery environment. gcms.cz Analytical methods have been developed to detect its presence at very low concentrations. nih.gov

Detection and Quantification Limits of this compound in Wine

| Wine Type | Limit of Detection (LOD) (pg/L) | Limit of Quantification (LOQ) (pg/L) |

|---|---|---|

| Red Wine | 7.56 | 17.21 |

| White Wine | 5.82 | 19.41 |

Data derived from stir bar sorptive extraction methods. nih.gov

While specific data on the occurrence of this compound in other foodstuffs is limited in the available research, its structural relatives are known contaminants. For example, other chloroanisoles have been identified as the cause of musty taints in the broiler chicken industry, originating from their formation in wood shavings used for poultry litter. who.intresearchgate.net Given that haloanisoles are generally responsible for musty aromas in a variety of foods and beverages, it is plausible that this compound could be found in other products, particularly those exposed to contaminated environments. gcms.cz

Detection in Drinking Water Supply Systems

The presence of this compound in drinking water is not as widely documented as other taste- and-odor-causing compounds like geosmin (B144297) or 2,4,6-trichloroanisole. However, its potential for occurrence stems from the contamination of water sources with its chemical precursors, primarily 2,3,4,5-tetrachlorophenol (B165442) (2,3,4,5-TeCP). This precursor is a degradation product of the widely used fungicide and biocide, pentachlorophenol (PCP). pops.int

Microbial activity in water sources, treatment plants, or distribution systems can convert chlorophenols into their corresponding, and often more odorous, chloroanisoles through a process called biomethylation. While specific monitoring data for this compound in municipal tap water is scarce in publicly available literature, the detection of its parent compounds in water sources is a key indicator of its potential formation. For instance, 2,3,4,5-tetrachlorophenol has been identified as a major degradation product of PCP in soil and aquatic environments. pops.int

Analytical methods for detecting chloroanisoles at very low concentrations are well-established, often utilizing gas chromatography coupled with mass spectrometry (GC-MS). researchgate.net These methods are sensitive enough to detect the trace levels at which these compounds can cause sensory issues. One study noted the analysis of this compound among other haloanisoles in wine, demonstrating the availability of technology capable of identifying it, which is readily applicable to water matrices. mdpi.com The challenge is not the lack of analytical capability, but that it is not typically included in routine water quality monitoring panels unless a specific taste and odor event prompts a more detailed investigation.

Environmental Persistence and Bioaccumulation Potential

This compound is characterized by its high chemical stability, a feature that contributes to its persistence in the environment. cymitquimica.com The structure of four chlorine atoms on the benzene (B151609) ring makes the molecule resistant to rapid degradation. Its persistence means that if it is introduced into an ecosystem, it can remain for extended periods, allowing for potential transport and accumulation.

Studies on its biodegradation show that it can be broken down by microbial communities, but the process can be slow. In one study using adapted pond sediments under anaerobic conditions, this compound was observed to biodegrade, although at a slower rate than its isomer, 2,3,5,6-tetrachloroanisole. epa.gov This indicates that while natural attenuation is possible, it is a gradual process.

The bioaccumulation potential of this compound is considered significant. This is inferred from its chemical properties (low water solubility, lipophilicity) and its relationship to precursor compounds. cymitquimica.com It is a known metabolite of pentachloroanisole (B52094) (PCA). pops.int Laboratory data for PCA indicate a high potential for bioaccumulation, with estimated bioconcentration factor (BCF) values exceeding 5,000 in some fish species. pops.int Given that this compound is a direct transformation product of PCA, it is expected to share similar bioaccumulative tendencies, posing a risk of concentrating in the fatty tissues of aquatic organisms and moving up the food chain.

Table 1: Comparative Anaerobic Biodegradation in Pond Sediment

| Compound | Relative Biodegradation Rate | Key Observation |

|---|---|---|

| 2,3,5,6-Tetrachloroanisole | Faster | Biodegraded at a rate commensurate with Pentachlorophenol (PCP). epa.gov |

| This compound | Slower | Biodegraded more slowly than the 2,3,5,6-isomer. epa.gov |

Physicochemical and Biological Factors Governing Environmental Fate

The environmental journey of this compound—its movement, longevity, and distribution—is controlled by a combination of its inherent chemical properties and external environmental factors.

The sorption (adherence to particles) and mobility of this compound are fundamentally linked to the behavior of its precursor, 2,3,4,5-tetrachlorophenol (2,3,4,5-TeCP). As an ionizable compound, the sorption of 2,3,4,5-TeCP is highly dependent on the pH of the surrounding soil or water. unicatt.itnih.gov At lower (more acidic) pH, the phenol (B47542) is in its neutral, molecular form, making it less water-soluble and more likely to sorb to organic matter. As pH increases, the phenol dissociates into its anionic (negatively charged) phenoxide form, which is more water-soluble and mobile, but is repelled by negatively charged soil particles. nih.gov

Once microbially methylated to this compound, the compound is no longer ionizable. Its fate is then governed primarily by hydrophobic interactions. Due to its low water solubility and high stability, it exhibits a strong tendency to partition from water and sorb to soil organic matter and sediments. cymitquimica.com Studies on related chlorophenols in soils rich in organic matter show that hydrophobic bonding is the dominant sorption mechanism. unicatt.it Therefore, in environments with high organic carbon content, such as certain soils and sediments, the mobility of this compound is expected to be low as it will be sequestered by the organic fraction. pops.int

Temperature plays a critical role in the environmental dynamics of this compound by influencing its formation rate, degradation, and physical transport. The estimated boiling point of 349.8°C suggests the compound has low volatility and significant thermal stability under normal environmental conditions.

The primary influence of temperature is on the biological processes that govern the compound's lifecycle. The microbial methylation of 2,3,4,5-TeCP to form this compound is an enzymatic process, and like most microbial activity, its rate is temperature-dependent, generally increasing with warmer temperatures up to an optimal point. Similarly, the subsequent biodegradation of the anisole (B1667542) itself is also reliant on temperature to support the necessary microbial populations. epa.gov

Furthermore, temperature affects the compound's partitioning between environmental compartments (water, soil, air). While its volatility is low, increases in ambient temperature will raise its vapor pressure, slightly increasing the rate at which it may volatilize from soil or water surfaces into the atmosphere. rushim.ru Temperature also influences water solubility and the strength of sorption to organic matter, thereby modulating its bioavailability and mobility in the environment.

Ecological and Biological Impacts of 2,3,4,5 Tetrachloroanisole

Effects on Microbial and Fungal Systems

2,3,4,5-Tetrachloroanisole (TeCA) is primarily recognized as a potent off-flavor compound resulting from microbial activity rather than as an antimicrobial agent itself. The formation of TeCA and other chloroanisoles is a biological process carried out by various fungi and bacteria. These microorganisms metabolize chlorophenol precursors, which were historically used in fungicides and wood preservatives.

The microbial methylation of chlorophenols, such as tetrachlorophenol (TeCP), into chloroanisoles like TeCA is considered a detoxification mechanism for the microorganisms. Fungi, in particular, possess a defense mechanism that chemically alters these potentially harmful chlorophenols, rendering them less toxic to the organism while inadvertently creating the highly odorous TeCA wineenthusiast.com. This biotransformation highlights an interaction where microbes modify a chemical stressor in their environment. While this demonstrates a biological effect on the precursor compounds by microbes, there is limited direct scientific evidence detailing the antifungal or antimicrobial activities of the resulting this compound against these or other microorganisms. Studies on related polysubstituted benzene (B151609) derivatives have shown that antimicrobial and antifungal activity is influenced by the specific halogen substituents and their positions on the benzene ring, but specific data for TeCA remains sparse dergipark.org.tr.

The specific mechanisms by which this compound might cause cellular disruption in microorganisms are not extensively documented in scientific literature. The primary focus of research on chloroanisoles has been their sensory impact on consumer products and their formation by microbes.

However, the process of its creation offers insight into microbial interactions. The key mechanism involved is the O-methylation of the precursor 2,3,4,5-tetrachlorophenol (B165442) by microbial enzymes. This biochemical reaction is a detoxification pathway for the microorganism, suggesting the precursor poses a greater threat to cellular integrity than the resulting anisole (B1667542) wineenthusiast.com. Many fungi and some bacteria can perform this methylation, converting chlorophenols into the corresponding chloroanisoles wineenthusiast.comoenobrands.comnih.govmaxapress.com. This enzymatic action prevents the more toxic chlorophenols from disrupting essential cellular processes.

While direct disruption by TeCA is not well-studied, the mechanisms of action for its chemical precursors and other antimicrobial agents can involve interference with cell wall synthesis, disruption of membrane function, inhibition of protein or nucleic acid synthesis, or inhibition of essential metabolic pathways. For instance, the antimicrobial agent triclosan, which has a related chemical structure, has been shown to impact microbial communities and can select for multidrug resistance nih.gov. However, it remains unclear if TeCA itself actively employs such mechanisms to disrupt microbial cells.

The formation and degradation of this compound have significant implications for microbial ecology and bioremediation strategies. The presence of TeCA in an environment is a direct indicator of microbial activity on anthropogenic pollutants, specifically chlorophenols nih.govnih.gov. Fungi such as Penicillium, Aspergillus, and Trichoderma, among others, are known to methylate chlorophenol precursors into chloroanisoles nih.govmaxapress.com. This process is a key part of the biogeochemical cycling of organochlorine compounds in contaminated environments.

From a microbial ecology perspective, the ability to transform chlorophenols can provide a selective advantage to certain microbial populations in contaminated soils and materials, such as cork bark or building wood wineenthusiast.comresearchgate.net. The production of volatile chloroanisoles can, in turn, influence other organisms in the ecosystem.

For bioremediation, understanding these microbial pathways is crucial. Bioremediation of sites contaminated with chlorophenols may inadvertently lead to the production of TeCA and other odorous chloroanisoles if the microbial community present favors methylation over complete degradation. Effective bioremediation strategies must therefore consider the entire degradation pathway. Some bacterial strains, such as certain Pseudomonas species, are capable of degrading chlorinated benzenes and catechols, suggesting that it may be possible to foster microbial communities that can break down these compounds without producing undesirable byproducts researchgate.netnih.gov. The anaerobic biodegradation of related compounds like 1,2,3,4-Tetrachlorobenzene has been demonstrated, showing complete dechlorination by mixed microbial consortia in soil and sediment lsu.edu. This suggests that under the right conditions, microbial processes can be harnessed to fully remediate these contaminants.

Sensory Impact and Quality Deterioration in Consumer Products

This compound (TeCA) is a recognized contributor to significant off-flavors in consumer products, most notably in wine, where it is one of the compounds responsible for the defect known as "cork taint." nih.govmaxapress.com While 2,4,6-trichloroanisole (B165457) (TCA) is the most famous and prevalent cause of this fault, TeCA, along with pentachloroanisole (B52094) (PCA), also plays a role in imparting undesirable aromas oenobrands.comnih.govmaxapress.com.

The characteristic aroma of TeCA is described as musty, moldy, or reminiscent of a damp cellar wineenthusiast.com. Its presence in wine is often a sign of airborne contamination within the cellar environment, where molds on treated wood (e.g., pallets, structural beams) transform precursor compounds like tetrachlorophenols (TeCP) into the highly volatile and odorous TeCA oenobrands.com. These precursors were common ingredients in older insecticides and wood fungicides oenobrands.com. Unlike TCA, which is frequently traced to a contaminated cork stopper, the presence of TeCA and PCA in wine often points to a more widespread environmental issue in the winery oenobrands.com. This contamination can affect large volumes of wine before bottling, leading to significant economic losses oenobrands.com. Beyond wine, chloroanisoles have been identified as causing off-flavors in other products, including beer and even drinking water.

The sensory impact of this compound is exceptionally high due to its extremely low odor detection threshold, meaning that even infinitesimal concentrations can be perceived by the human nose and spoil a product. While the threshold for the more common 2,4,6-TCA is in the range of 1-5 nanograms per liter (ng/L) in wine, the sensory threshold for TeCA is also very low, though reported values vary.

The perception of TeCA and other chloroanisoles is not just about the addition of an unpleasant smell; they can also act as potent suppressors of other aromas. Research on the closely related 2,4,6-TCA has revealed a unique olfactory mechanism. Instead of activating specific odorant receptors, TCA suppresses the activity of cyclic nucleotide-gated (CNG) channels within olfactory receptor cells nih.gov. These channels are crucial for signal transduction in the sense of smell. By inhibiting these channels, the compound can diminish the perception of a wine's natural fruity and floral aromas, making it seem muted or flat, even at concentrations below its own musty-smelling threshold wineenthusiast.comnih.gov. This suppressive effect is correlated with the compound's lipophilicity (its ability to dissolve in fats), suggesting the mechanism involves the partitioning of the molecule into the lipid membrane of the nerve cells nih.gov. Given their structural similarity, it is likely that TeCA impacts olfactory perception through a similar mechanism.

Masking Effects on Other Aroma Compounds

This compound (TeCA), like other haloanisoles, is known not only for imparting its own musty, moldy aroma but also for its ability to suppress or mute other desirable aroma compounds. This phenomenon, often referred to as aroma masking, can significantly diminish the sensory quality of products like wine, even when the chloroanisole itself is at a concentration below its own detection threshold. maxapress.commdpi.com The closely related and extensively studied 2,4,6-trichloroanisole (TCA) offers a model for understanding this effect. Research indicates that TCA can interfere with olfactory receptors, leading to sensory fatigue and a reduced ability to perceive other aromas. maxapress.com This masking can occur at sub-threshold levels as low as 0.1–1 ng/L for TCA. maxapress.commdpi.com

The proposed mechanism for this sensory suppression involves the interaction of haloanisole molecules with the olfactory system at a fundamental level. It is suggested that compounds like TCA can enter the lipid bilayer of olfactory receptor cells, disrupting the membrane and inhibiting the activity of cyclic nucleotide-gated (CNG) channels, which are crucial for signal transduction. researchgate.net This inhibition effectively dampens the perception of other scents, leading to a product that seems muted or uninteresting. While TeCA's specific sensory threshold is higher than that of the more potent TCA, its ability to cause sensory saturation and mask other flavors is a significant concern in industries where complex aroma profiles are critical. nih.gov The alteration of wine aroma, for instance, is noted to be significant at concentration levels of around 100 ng/L for 2,3,4,6-tetrachloroanisole (B186961), a closely related isomer. nih.gov

Broader Ecological and Human Health Implications

The impact of this compound extends beyond sensory effects, posing broader concerns for ecosystems and human health due to its persistence and potential toxicity.

Accumulation in Aquatic and Terrestrial Food Webs

As a chlorinated aromatic compound, 2,3,4,5-TeCA exhibits properties that favor its persistence and accumulation in the environment. nih.gov Its chemical structure lends it high stability and low volatility. nih.gov Furthermore, it is not highly soluble in water and tends to dissolve in organic solvents, a characteristic known as lipophilicity. nih.gov These properties are hallmarks of persistent organic pollutants (POPs), which are known to bioaccumulate.

Bioaccumulation is the process where an organism absorbs a substance from its food or the environment at a rate faster than it can excrete it, leading to a buildup in its tissues. cymitquimica.com Because TeCA is lipophilic, it tends to accumulate in the fatty tissues of organisms. When these organisms are consumed by others, the compound is transferred up the food chain. At each trophic level, the concentration can increase, a process known as biomagnification. hpc-standards.com

While specific biomagnification factors for 2,3,4,5-TeCA are not extensively documented, the principles governing POPs suggest a potential for accumulation in both aquatic and terrestrial food webs. hpc-standards.comgoogle.com Chemicals with these traits can become concentrated in top predators, including fish, birds, and mammals. hpc-standards.com The presence of its precursor, pentachlorophenol (B1679276) (PCP), and the resulting pentachloroanisole (PCA) in remote arctic locations and their detection in the food chain—from lichen to caribou to wolves—illustrates the potential for long-range transport and bioaccumulation of related chlorinated compounds. google.com

Research Applications of TeCA as a Chemical Precursor

While this compound is a compound of significant interest in environmental and sensory science, its role as a synthetic precursor in organic chemistry is not well-documented in the available literature.

Role in the Synthesis of More Complex Organic Molecules

Searches for synthetic pathways utilizing 2,3,4,5-TeCA as a starting material or intermediate for the creation of more complex molecules did not yield specific, established examples. The primary synthesis routes mentioned in the literature are for the production of TeCA itself, typically through the methylation of its corresponding precursor, 2,3,4,5-tetrachlorophenol. This process converts the phenolic hydroxyl group into a methoxy (B1213986) group to form the anisole. The alternative method is the electrophilic chlorination of anisole.

The literature does not prominently feature 2,3,4,5-TeCA as a building block in the same way as other functionalized aromatic compounds. Its highly chlorinated nature makes the aromatic ring electron-poor, which influences its reactivity in typical electrophilic aromatic substitution reactions. While it could potentially undergo nucleophilic aromatic substitution or metal-mediated coupling reactions, such applications in the synthesis of more complex structures are not a common theme in the reviewed research.

Utility in Organic Chemistry Research

The principal utility of this compound in a research context is as an analytical standard. Due to its role as an environmental contaminant and a potent off-flavor agent, particularly in the food and beverage industry, a pure, certified reference standard of 2,3,4,5-TeCA is essential for the development and validation of analytical methods.

Researchers in environmental chemistry, food science, and analytical chemistry use 2,3,4,5-TeCA to:

Develop and calibrate instruments like gas chromatographs (GC) and mass spectrometers (MS) for its detection at trace levels.

Conduct spiking studies to determine the recovery and efficiency of various sample extraction and cleanup methods.

Perform sensory analysis studies to determine its odor threshold and its impact on the flavor profiles of various matrices.

Investigate its environmental fate and transport, as well as its formation from microbial methylation of tetrachlorophenols.

Advanced Analytical Methodologies for 2,3,4,5 Tetrachloroanisole Research

Chromatographic Techniques for Identification and Quantification

Chromatography, particularly gas chromatography (GC), remains a cornerstone for the analysis of volatile and semi-volatile compounds like TeCA. When coupled with sensitive detectors, GC provides the necessary resolution and identification capabilities for complex matrices.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the definitive identification and quantification of TeCA. The mass spectrometer provides structural information, ensuring high selectivity. To achieve the extremely low detection limits required for haloanisoles, high-resolution and tandem mass spectrometry techniques are often employed.

Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) has been utilized for the analysis of haloanisoles, including tetrachloroanisole, in wine. nih.gov This technique provides enhanced separation capacity and full spectral information on the analyzed compounds. nih.gov Another advanced approach is gas chromatography-tandem mass spectrometry (GC-MS/MS), often using a triple quadrupole (QqQ) instrument, which offers excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM). nih.govthermofisher.cn This minimizes matrix interference and allows for reliable detection at very low concentrations. thermofisher.cn High-resolution mass spectrometry (HRMS) has also been applied, achieving some of the lowest limits of detection for haloanisoles in wine samples. nih.gov

| Technique | Matrix | Limit of Detection (LOD) | Key Advantages | Source |

|---|---|---|---|---|

| GC-MS (SIM) | Wine | 0.1–13.3 ng/L | Standard, widely available | nih.gov |

| GCxGC-TOFMS | Wine | 0.09–2.92 ng/L | Provides full spectral information | nih.gov |

| GC-MS/MS (Triple Quadrupole) | Wine | 0.01–0.1 ng/L | High sensitivity and selectivity | nih.gov |

| GC-HRMS (EI mode) | Wine | 0.22–0.75 ng/L | Very low detection limits | nih.gov |

| GC-QqQ-MS/MS | Sparkling Alcoholic Beverages | <0.3 ng/L for 2,3,4,6-TeCA | Fully automated, no sample preparation | researchgate.net |

Hyphenated techniques involve coupling a sample preparation method directly with an analytical instrument, streamlining the workflow and often improving sensitivity. asdlib.orgchemijournal.comnih.govsaspublishers.com For volatile compounds like TeCA, headspace solid-phase microextraction (HS-SPME) is a commonly used, solvent-free sample extraction and preconcentration technique. researchgate.netresearchgate.net

In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes adsorb onto the fiber and are then thermally desorbed directly into the GC injector. researchgate.net This method, when coupled with GC-MS/MS, is highly effective for determining haloanisoles like 2,3,4,6-tetrachloroanisole (B186961) (TeCA) in complex matrices such as wine and sparkling beverages. thermofisher.cnresearchgate.net The choice of fiber coating, extraction time, and temperature are critical parameters that must be optimized to achieve the best sensitivity. researchgate.net Another related technique is stir bar sorptive extraction (SBSE), which uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS) to extract analytes, followed by thermal desorption and GC-MS/MS analysis. nih.gov This approach has been successfully developed for determining haloanisoles in various drug product formulations, achieving detection limits in the low ng/L range for water-based solutions. nih.gov

| Technique | Analyte(s) Include | Matrix | Fiber/Coating | LOD | Source |

|---|---|---|---|---|---|

| HS-SPME-GC-MS/MS | 2,3,4,6-TeCA | Wine | Not specified | <0.3 ng/L | researchgate.net |

| HS-SPME-GC-MS/MS | 2,3,4,6-TeCA | Sparkling Beverages | PDMS | Not specified | researchgate.net |

| SPME-GC-MS/MS | Tetrachloroanisole | Wine | DVB/PDMS | 0.01-0.1 ng/L | nih.gov |

| SBSE-GC-MS/MS | Haloanisoles | Water-based solutions | PDMS | 0.04-4 ng/L | nih.gov |

| HS-SPME-GC-ECD | 2,3,4,6-TeCA | Cork Stoppers & Wine | Not specified | 0.6 ng/L (Wine) | researchgate.net |

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for the analysis of halogenated organic compounds, such as chloroanisoles. thermofisher.comtdi-bi.com The ECD is particularly selective for compounds with electronegative functional groups, making it well-suited for detecting chlorinated molecules like TeCA. thermofisher.com While it does not provide the structural confirmation of a mass spectrometer, its high sensitivity makes it a valuable tool for quantitative analysis at trace levels. tdi-bi.comcloudfront.net

The combination of HS-SPME with GC-ECD has been successfully applied to the simultaneous determination of various chloroanisoles and chlorophenols in cork stoppers and wine. researchgate.net This method demonstrated good performance, with limits of quantification (LOQ) for 2,3,4,6-TeCA of 0.6 ng/L in wine. researchgate.net Another study optimized an SPME-GC-ECD method for quantifying 2,4,6-trichloroanisole (B165457) (TCA) in chlorinated water, achieving a limit of detection of 0.7 ng/L, showcasing the technique's suitability for trace analysis in aqueous samples. nih.gov

| Technique | Analyte | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|

| HS-SPME-GC-ECD | 2,3,4,6-TeCA | Wine | 0.6 ng/L | Not Reported | researchgate.net |

| SPME-GC-ECD | 2,4,6-TCA | Chlorinated Water | 2.3 ng/L | 0.7 ng/L | nih.gov |

Novel Biosensor-Based Detection Systems

While chromatographic methods are robust and reliable, there is growing interest in developing rapid, portable, and low-cost analytical tools. Biosensors, which combine a biological recognition element with a signal transducer, offer a promising alternative for on-site and high-throughput screening. ed.ac.uk

Immunosensors utilize the highly specific binding interaction between an antibody and its target antigen. mdpi.com For small molecules like TeCA, a competitive immunoassay format, such as an enzyme-linked immunosorbent assay (ELISA), is often employed. mdpi.com In this format, the target analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites.

Research has demonstrated the development of immunoassays with high selectivity for specific chloroanisoles, showing minimal cross-reactivity with structurally related compounds. mdpi.com For instance, an immunoassay developed for 2,4,6-trichloroanisole (TCA) showed no interference from compounds like 2,3,4,5-tetrachloroanisole (TeCA) at a concentration of 10 ppm, indicating high selectivity. mdpi.com The validation of such assays often involves comparing the results with a standard analytical method like SPME-GC-MS. A high correlation (e.g., 93%) between the biosensor-based method and chromatography analysis validates the immunosensor's accuracy. mdpi.com

Cell-based biosensors utilize living cells as the sensing element, measuring changes in cellular physiological processes upon exposure to a target analyte. mdpi.comnih.gov One innovative approach is the Bioelectric Recognition Assay (BERA), which measures changes in the electrical potential of cell membranes. researchgate.netmdpi.com

In a BERA sensor designed for haloanisoles, mammalian cells are "membrane-engineered" by inserting specific antibodies (e.g., anti-TCA antibodies) into their plasma membranes. researchgate.netresearchgate.net When the target analyte binds to these antibodies, it causes a measurable change in the cell membrane's electrical potential. researchgate.net This system has shown high sensitivity and selectivity. researchgate.net While primarily developed for TCA, the assay's selectivity was tested against other haloanisoles, including 2,3,4,5-TeCA. mdpi.comresearchgate.net The BERA-based sensor demonstrated the ability to detect TCA at extremely low concentrations (parts-per-trillion) within minutes. researchgate.netresearchgate.net This technology has been successfully validated in complex matrices like wine, showing a high correlation with GC-MS results. mdpi.com

| Parameter | Finding | Source |

|---|---|---|

| Principle | Measures changes in the electric potential of membrane-engineered cells. | researchgate.netmdpi.com |

| Recognition Element | Specific antibodies (e.g., anti-TCA) inserted into the cell membrane. | researchgate.netresearchgate.net |

| Response Time | 3-5 minutes | researchgate.netresearchgate.net |

| Sensitivity (for TCA) | Can detect concentrations as low as 0.1 parts-per-trillion (ppt). | researchgate.netresearchgate.net |

| Selectivity | Highly selective for the target analyte (TCA) with low cross-reactivity from other haloanisoles like TeCA. | mdpi.comresearchgate.net |

| Validation | Demonstrated a 93% correlation with SPME-GC-MS analysis in wine samples. | mdpi.com |

Optimized Sample Preparation and Extraction Strategies

Effective detection and quantification of this compound rely heavily on the initial sample preparation and extraction stages. The choice of method is dictated by the sample matrix's complexity and the analyte's physicochemical properties.

Microwave-Assisted Extraction (MAE) for Complex Matrices

Microwave-Assisted Extraction (MAE) is a modern technique that utilizes microwave energy to heat solvents in contact with a sample, facilitating the rapid partitioning of analytes from the matrix into the solvent. researchgate.net This method offers significant advantages over traditional techniques, including reduced extraction times (typically 15-30 minutes), lower solvent consumption (10-30 mL), and improved analyte recovery. researchgate.net

For complex solid matrices such as cork or environmental solids, MAE proves particularly effective. In the analysis of related haloanisoles like 2,4,6-trichloroanisole (TCA) in cork stoppers, MAE has been successfully implemented. nih.govresearchgate.net A typical procedure involves heating the sample submerged in an appropriate solvent within a closed vessel, which allows the extraction to occur at elevated temperatures and pressures, accelerating mass transfer. researchgate.net For instance, an MAE method for releasable TCA from corks was optimized at 40°C for 120 minutes. nih.gov The selection of solvent is critical; for chloro-organic compounds like polychlorinated biphenyls (PCBs) in environmental matrices, a mixture of hexane (B92381) and acetone (B3395972) (1:1) is commonly used. nelac-institute.org This approach ensures efficient extraction from complex samples prior to chromatographic analysis.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, automated sample preparation technique ideal for the analysis of volatile compounds like this compound. The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. thermofisher.cn

The choice of fiber coating is a critical parameter. For haloanisoles, various coatings have been evaluated, including polydimethylsiloxane (PDMS), polyacrylate (PA), and Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS). nih.govnih.goviljs.org.ng For the analysis of 2,3,4,6-tetrachloroanisole, a close isomer, a 100 µm PDMS fiber has been shown to provide effective enrichment. iljs.org.nggcms.cz

Optimization of extraction parameters is essential for achieving high sensitivity. Key variables include extraction temperature, time, and sample agitation. Studies on haloanisoles in wine have employed extraction temperatures ranging from 40°C to 70°C and extraction times from 10 to 60 minutes. thermofisher.cnnih.govgcms.cz For example, one high-throughput method for 2,3,4,6-tetrachloroanisole utilized a 10-minute extraction at 40°C. gcms.cz The addition of salt (e.g., NaCl) to the sample can also enhance the extraction efficiency by increasing the ionic strength of the solution, which promotes the release of volatile compounds into the headspace. nih.goviljs.org.ng Following extraction, the fiber is transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. gcms.cz

Solvent Extraction Methodologies (e.g., Hexane, Ether/Hexane Extracts)

Conventional solvent extraction, also known as liquid-solid extraction, remains a fundamental and widely used technique for isolating chloroanisoles from various matrices. researchgate.net This method involves the use of organic solvents to dissolve and remove the target analyte from a solid or liquid sample. Common solvents for extracting nonpolar to moderately polar organic compounds like tetrachloroanisole include hexane, ether, toluene (B28343), and mixtures such as hexane/acetone. nelac-institute.orgresearchgate.net

The procedure typically involves homogenizing the sample and mixing it with the chosen solvent. For instance, in the analysis of 2,4,6-TCA in wine, toluene has been used as the extraction solvent, aided by the addition of salts like MgSO₄ and NaCl to facilitate phase separation and enhance extraction efficiency. researchgate.net For solid environmental matrices, Soxhlet extraction, a continuous liquid-solid extraction method, is a benchmark technique known for its exhaustive extraction capabilities, though it requires longer times and larger solvent volumes. d-nb.info After extraction, the solvent containing the analyte is collected, often concentrated by evaporation, and then reconstituted in a small volume of a suitable solvent for injection into an analytical instrument like a gas chromatograph. nelac-institute.org

Method Validation, Performance Characteristics, and Quality Assurance

Validation is a critical component of analytical methodology, ensuring that the chosen procedure is fit for its intended purpose. It involves the systematic evaluation of various performance characteristics to demonstrate reliability, accuracy, and precision. fiu.edunih.govfda.gov

Determination of Limits of Detection and Quantification

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of accuracy and precision. d-nb.infoohio.gov These values are crucial for trace-level analysis.

While specific LOD and LOQ values for this compound are not widely published, data for the closely related isomer 2,3,4,6-tetrachloroanisole (TeCA) and its precursor provide insight into the sensitivity of modern analytical methods. Using HS-SPME coupled with triple quadrupole mass spectrometry (GC-MS/MS), an LOQ of approximately 1.0 ng/L has been achieved for TeCA in wine. gcms.cz For the analysis of TeCA in air by thermal desorption-GC-MS, LOQs in the range of 0.05 to 0.1 ng have been reported. mdpi.com For the precursor 2,3,4,6-tetrachlorophenol (B30399), a reliable quantitation limit of 0.15 µg per sample has been established for air sampling analysis. osha.gov Typically, the LOD is determined as the concentration that yields a signal-to-noise ratio of 3, while the LOQ corresponds to a ratio of 10. mdpi.com

| Compound | Matrix | Method | Limit of Quantification (LOQ) |

|---|---|---|---|

| 2,3,4,6-Tetrachloroanisole | Wine | HS-SPME-GC/MS/MS | ~1.0 ng/L |

| 2,3,4,6-Tetrachloroanisole | Air | TD-GCMS | 0.05 - 0.1 ng |

| 2,3,4,6-Tetrachlorophenol | Air (Sample Tube) | GC-ECD | 0.15 µg/sample |

Assessment of Accuracy, Precision, and Robustness

Accuracy, precision, and robustness are cornerstone performance characteristics of a validated analytical method.

Accuracy refers to the closeness of a measured value to the true or accepted value and is often evaluated through recovery studies on spiked samples. nih.govthermofisher.com

Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comnih.gov

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

Validation studies for analytical methods targeting haloanisoles demonstrate high levels of accuracy and precision. For a method analyzing 2,3,4,6-tetrachloroanisole in air, the precision was excellent, with RSD values for both repeatability and reproducibility being less than 10%. mdpi.com In another study involving the analysis of several haloanisoles in wine, recovery percentages were consistently between 90% and 105%. thermofisher.cn Similarly, a validated method for 2,4,6-TCA reported accuracy (recovery) between 98.3% and 101.6%, with precision (RSD) ranging from 0.89% to 1.51%. researchgate.netnih.gov These figures indicate that the methodologies are highly reliable for the quantitative analysis of chloroanisoles.

| Compound | Matrix | Method | Accuracy (% Recovery) | Precision (% RSD) |

|---|---|---|---|---|